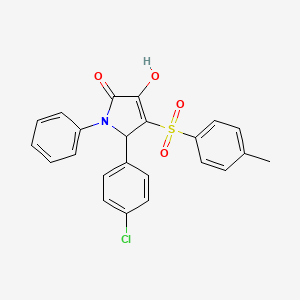

5-(4-chlorophenyl)-3-hydroxy-1-phenyl-4-tosyl-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-3-hydroxy-1-phenyl-4-tosyl-1H-pyrrol-2(5H)-one, commonly known as CTPT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrole derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Chemical Reactions and Derivatives

The compound 5-(4-chlorophenyl)-3-hydroxy-1-phenyl-4-tosyl-1H-pyrrol-2(5H)-one participates in reactions with aromatic amines, yielding 3-arylamino derivatives. Such chemical transformations are significant in the synthesis of various pyrrole derivatives, which have extensive applications in medicinal chemistry and material sciences. The reactions of similar pyrrolin-2-ones with p-toluidine have been reported to produce 5-aryl-4-(1-p-tolylamino)ethylene-1-(4-hydroxyphenyl)pyrrolidin-2,3-diones, demonstrating the compound's versatility in organic synthesis (Armisheva et al., 2011).

Structural and Docking Studies

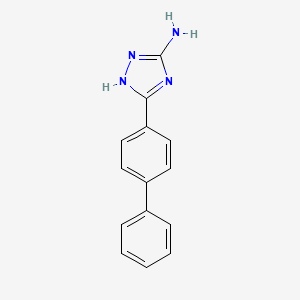

The structural characteristics of related tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been elucidated through X-ray crystallography. These studies provide insight into the molecular geometry, which is crucial for understanding the interaction of these compounds within biological systems or material matrices. Furthermore, molecular docking studies of such compounds within the active site of the cyclooxygenase-2 enzyme offer valuable information for designing COX-2 inhibitors, showcasing the potential of these compounds in drug discovery (Al-Hourani et al., 2015).

Antimycobacterial Activity

Derivatives of 1,5-diphenylpyrrole, including those with chlorophenyl substituents, have been evaluated for their activity against Mycobacterium tuberculosis. The structure-activity relationship studies of these compounds highlight the influence of lipophilic substituents on antimycobacterial efficacy, providing a foundation for the development of new therapeutic agents against tuberculosis (Biava et al., 2008).

Photocleavable Protecting Groups

The compound's structural motif is relevant in the context of photocleavable protecting groups for primary alcohols. Such protecting groups are essential in synthetic chemistry, especially in the synthesis of sensitive molecules. The 9-phenylthioxanthyl group, related to the chlorophenyl pyrrole derivatives, has been investigated for its efficiency as a 5′ hydroxy protecting group for deoxyribonucleosides, showcasing the compound's utility in nucleic acid chemistry (Coleman & Boyd, 1999).

properties

IUPAC Name |

2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-phenyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-9-11-17(24)12-10-16)25(23(27)21(22)26)18-5-3-2-4-6-18/h2-14,20,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFDVOWFBABKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2921918.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2921919.png)

![4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2921922.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2921924.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)

![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2921937.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2921940.png)